molecular formula C16H10N4O9 B12552846 3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid CAS No. 144597-24-0

3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid

Cat. No.: B12552846
CAS No.: 144597-24-0
M. Wt: 402.27 g/mol
InChI Key: DKGDQEWGYCFILJ-UHFFFAOYSA-N
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Description

3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid is a complex organic compound known for its unique structural and electronic properties. It is characterized by the presence of a trinitro-substituted fluorene moiety, which imparts significant electron-accepting capabilities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid typically involves the nitration of fluorene derivatives followed by subsequent functionalization steps. One common method includes the nitration of 9H-fluorene to introduce nitro groups at the 2, 4, and 7 positions. This is followed by the formation of the fluorenylideneaminooxy linkage through a condensation reaction with an appropriate amine and propanoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid involves its ability to act as an electron acceptor. This property allows it to form charge-transfer complexes with electron-donating molecules. The molecular targets and pathways involved include interactions with π-aromatic systems and stabilization of charge-transfer states through π-π stacking and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid is unique due to its specific combination of a trinitro-substituted fluorene moiety and a propanoic acid linkage. This combination imparts distinct electronic properties and reactivity, making it valuable for specialized applications in materials science and chemistry .

Properties

CAS No.

144597-24-0

Molecular Formula

C16H10N4O9

Molecular Weight

402.27 g/mol

IUPAC Name

3-[(2,4,7-trinitrofluoren-9-ylidene)amino]oxypropanoic acid

InChI

InChI=1S/C16H10N4O9/c21-14(22)3-4-29-17-16-11-5-8(18(23)24)1-2-10(11)15-12(16)6-9(19(25)26)7-13(15)20(27)28/h1-2,5-7H,3-4H2,(H,21,22)

InChI Key

DKGDQEWGYCFILJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NOCCC(=O)O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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